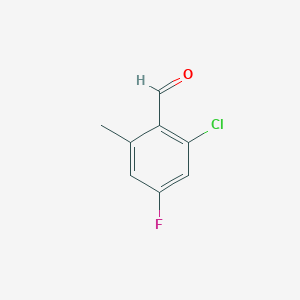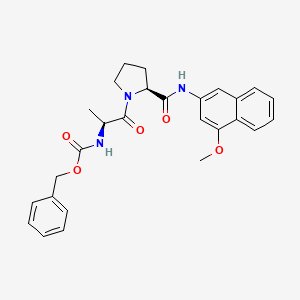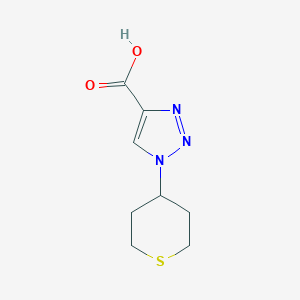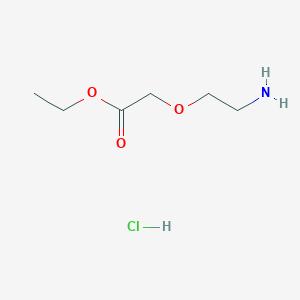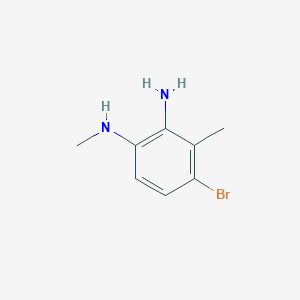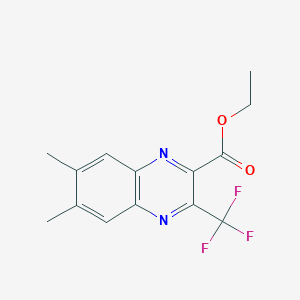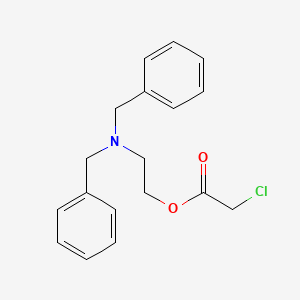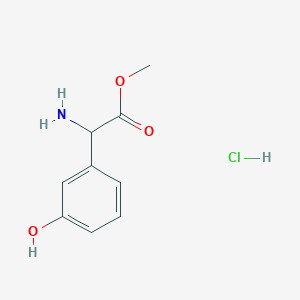
Methyl 2-amino-2-(3-hydroxyphenyl)acetate hydrochloride
説明
“Methyl 2-amino-2-(3-hydroxyphenyl)acetate hydrochloride” is a chemical compound with the CAS Number: 179814-91-6 . It has a molecular weight of 217.65 . This compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is methyl amino (3-hydroxyphenyl)acetate hydrochloride . The InChI code for this compound is 1S/C9H11NO3.ClH/c1-13-9(12)8(10)6-3-2-4-7(11)5-6;/h2-5,8,11H,10H2,1H3;1H .Physical And Chemical Properties Analysis
“Methyl 2-amino-2-(3-hydroxyphenyl)acetate hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 217.65 .科学的研究の応用
Synthesis and Structural Characterization
Research on Methyl 2-amino-2-(3-hydroxyphenyl)acetate hydrochloride often focuses on the synthesis and structural characterization of its derivatives. For instance, triorganotin(IV) derivatives of related compounds have been synthesized and characterized, revealing that these complexes adopt a polymeric structure in the solid state, with significant implications for material science and organometallic chemistry (Baul et al., 2002). Additionally, organotin(IV) complexes have been explored for their potential as anticancer drugs, showcasing the relevance of these compounds in medicinal chemistry (Basu Baul et al., 2009).
Antimicrobial Activity
The antimicrobial properties of derivatives containing the 2-hydroxyphenyl motif have been explored, indicating a potential for developing new antimicrobial agents. Compounds containing hydrazide, pyrrole, and chloroquinoxaline moieties have shown significant activity against various bacteria and fungi, suggesting the importance of this chemical structure in the development of new therapeutics (Mickevičienė et al., 2015).
Chemoselective Acetylation
The chemoselective acetylation of 2-aminophenol, a related compound, to produce N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, demonstrates the potential for synthesizing drug intermediates using environmentally friendly catalysts. This process has implications for green chemistry and the pharmaceutical industry (Magadum & Yadav, 2018).
Reaction Mechanisms
Studies on reaction mechanisms, such as the addition of catechol to propiolates in the presence of phosphonium salt, provide insights into synthetic pathways that could be applied to the synthesis of complex molecules, including pharmaceuticals and polymers (Yavari et al., 2006).
Drug Design and Discovery
The design and synthesis of a screening library using natural product scaffolds, such as 3-chloro-4-hydroxyphenylacetic acid, for cytotoxicity and antiparasitic activity evaluation, underline the utility of derivatives in discovering new drug candidates. This approach emphasizes the role of natural product scaffolds in medicinal chemistry and drug discovery processes (Kumar et al., 2015).
Safety And Hazards
特性
IUPAC Name |
methyl 2-amino-2-(3-hydroxyphenyl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c1-13-9(12)8(10)6-3-2-4-7(11)5-6;/h2-5,8,11H,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOGBTIFQCZFPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-2-(3-hydroxyphenyl)acetate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




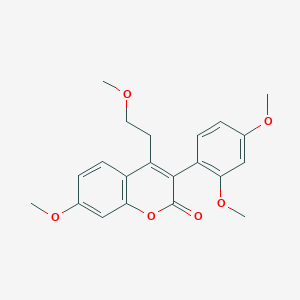
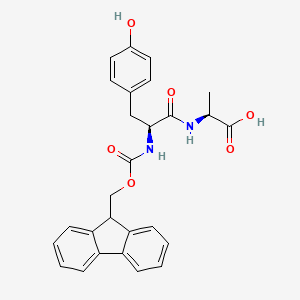
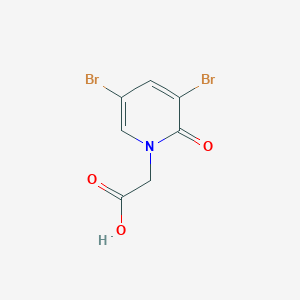
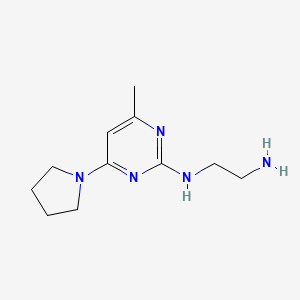
![7-Fluoro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1458812.png)
